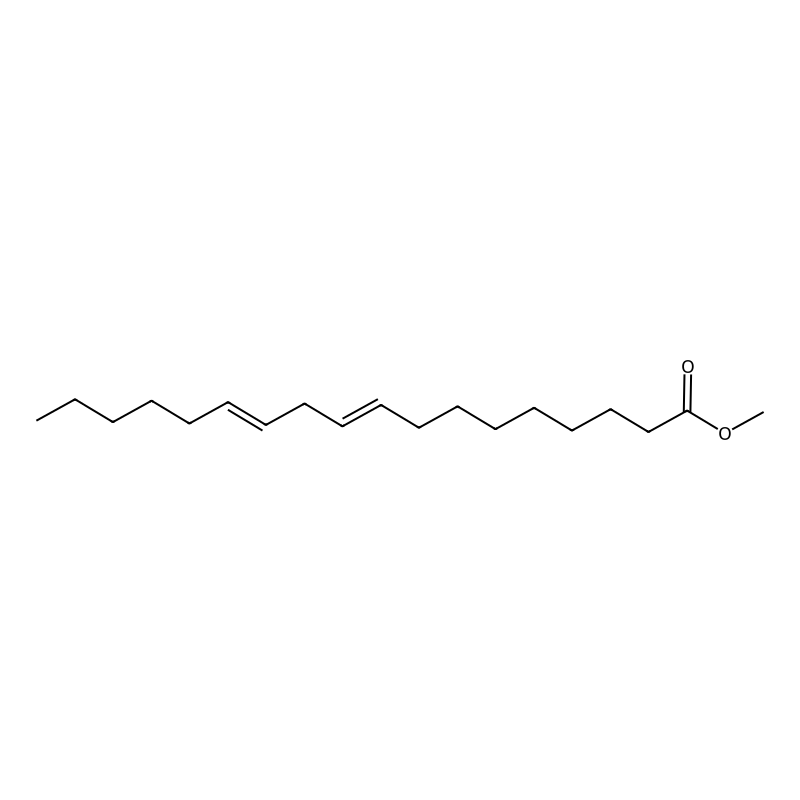Methyl linolelaidate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Function and Occurrence:
Methyl linolelaidate (C₁₉H₃₄O₂) is a fatty acid methyl ester, a modified form of linoleic acid (C₁₈H₃₂O₂). It is a naturally occurring compound found in various plants, including Leonurus japonicus and Ageratum conyzoides []. While its specific biological function in these plants remains under investigation, it is believed to play a role in cellular processes and plant defense mechanisms.
Research Applications:
Methyl linolelaidate has gained interest in scientific research due to its potential applications in various fields:
- Biomarker studies: Researchers have explored the potential of methyl linolelaidate as a biomarker for specific health conditions, particularly those related to lipid metabolism []. However, further research is needed to validate its efficacy as a reliable biomarker.
- Antimicrobial activity: Some studies have suggested that methyl linolelaidate may possess antimicrobial properties against certain bacterial and fungal species [, ]. However, these studies primarily involve in vitro (laboratory) experiments, and further research is needed to determine its effectiveness and potential applications in real-world settings.
- Inflammation and immune response: Emerging research suggests that methyl linolelaidate may modulate the immune system and inflammatory processes []. However, the exact mechanisms and potential therapeutic implications require further investigation.
Methyl linolelaidate, also known as linolelaidic acid methyl ester, is a methyl ester of the trans,trans-9,12-octadecadienoic acid. Its chemical formula is , and it has a molecular weight of approximately 294.47 g/mol. This compound is characterized by its unsaturated fatty acid structure, featuring two double bonds in the trans configuration at the 9th and 12th carbon positions. Methyl linolelaidate is primarily derived from linoleic acid, which is a common polyunsaturated fatty acid found in various vegetable oils.
- Hydrogenation: Methyl linolelaidate can undergo hydrogenation to form saturated fatty acid esters. This reaction typically requires catalysts such as palladium or nickel under controlled conditions. The enthalpy change for this reaction has been reported as .
- Oxidative Degradation: Under oxidative conditions, methyl linolelaidate can decompose, leading to the formation of various oxidation products, including hydroperoxides and aldehydes .
- Thermal Reactions: When heated in the presence of air, methyl linolelaidate can undergo thermal decomposition, resulting in complex mixtures of products due to radical formation .
Methyl linolelaidate exhibits various biological activities. Research indicates that it may possess anti-inflammatory properties and could play a role in modulating lipid metabolism. Its structure allows it to interact with biological membranes, influencing fluidity and permeability. Additionally, it has been studied for its potential antioxidant properties, which may help mitigate oxidative stress in biological systems .
Methyl linolelaidate can be synthesized through several methods:
- Esterification: The most common method involves the esterification of linoleic acid with methanol in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.
- Transesterification: Methyl linolelaidate can also be produced via transesterification of triglycerides from vegetable oils with methanol, often using alkaline catalysts such as sodium hydroxide or potassium hydroxide.
- Chemical Reduction: Reduction of linoleic acid derivatives can yield methyl linolelaidate under specific conditions .
Methyl linolelaidate finds applications across various fields:
- Food Industry: It is used as a flavoring agent and emulsifier in food products due to its fatty acid composition.
- Cosmetics: The compound is incorporated into cosmetic formulations for its moisturizing properties.
- Pharmaceuticals: Methyl linolelaidate may serve as an ingredient in drug formulations aimed at treating inflammatory conditions .
Studies on methyl linolelaidate interactions reveal its potential effects on biological systems:
- Membrane Interaction: Research indicates that methyl linolelaidate can integrate into lipid bilayers, affecting membrane fluidity and function .
- Antioxidant Activity: Interaction studies have demonstrated that methyl linolelaidate may scavenge free radicals, contributing to its potential protective effects against oxidative damage .
Methyl linolelaidate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl Linoleate | Contains cis double bonds; more prevalent in nature | |
| Methyl Linolenate | Contains three double bonds; higher reactivity | |
| Methyl Oleate | Contains one double bond; less unsaturated | |
| Methyl Palmitate | Saturated fatty acid; no double bonds |
Methyl linolelaidate's unique trans configuration distinguishes it from other similar compounds like methyl linoleate and methyl linolenate, which contain cis configurations and different degrees of unsaturation. Its specific interactions and applications in food and cosmetics further emphasize its unique role among fatty acid esters .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
UNII
Other CAS
11068-03-4
112-63-0
2462-85-3






